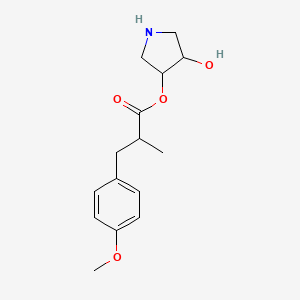
(4-Hydroxypyrrolidin-3-yl) 3-(4-methoxyphenyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxypyrrolidin-3-yl) 3-(4-methoxyphenyl)-2-methylpropanoate is an organic compound that features a pyrrolidine ring substituted with a hydroxyl group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-methylpropanoic acid.
Step 1 Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed via a cyclization reaction involving an amine and a suitable carbonyl compound under acidic or basic conditions.
Step 2 Hydroxylation: Introduction of the hydroxyl group at the 4-position of the pyrrolidine ring can be achieved through selective oxidation using reagents like m-chloroperbenzoic acid (m-CPBA).
Step 3 Esterification: The final step involves esterification of the hydroxylated pyrrolidine with 3-(4-methoxyphenyl)-2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and hydroxylation, as well as automated systems for esterification to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of 4-oxo-pyrrolidine derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing treatments for neurological disorders.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pyrrolidine ring provides structural stability and enhances binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Hydroxy-2-pyrrolidinone): Similar structure but lacks the methoxyphenyl group.
(3-Hydroxy-4-methoxyphenyl)propanoic acid: Similar functional groups but different core structure.
(4-Methoxyphenyl)pyrrolidine: Lacks the hydroxyl group.
Uniqueness
(4-Hydroxypyrrolidin-3-yl) 3-(4-methoxyphenyl)-2-methylpropanoate is unique due to the combination of its functional groups and the pyrrolidine ring, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
This compound’s unique structure allows for diverse applications in various fields, making it a valuable subject of study in both academic and industrial research.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
(4-hydroxypyrrolidin-3-yl) 3-(4-methoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C15H21NO4/c1-10(7-11-3-5-12(19-2)6-4-11)15(18)20-14-9-16-8-13(14)17/h3-6,10,13-14,16-17H,7-9H2,1-2H3 |
Clave InChI |
RWOQVBUDZGCJHG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)C(=O)OC2CNCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)
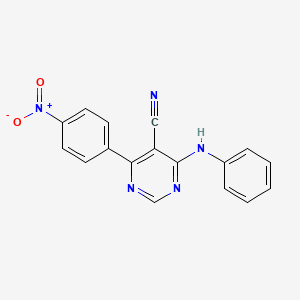
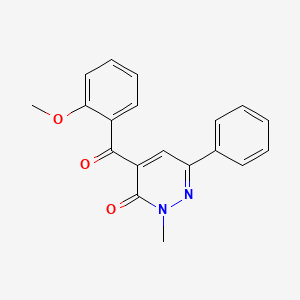
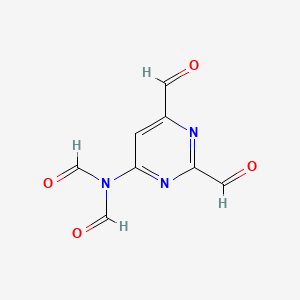

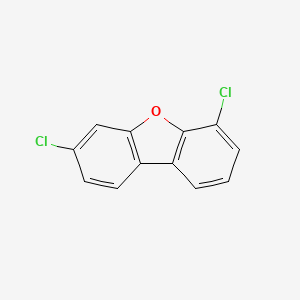
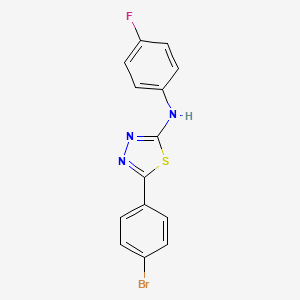

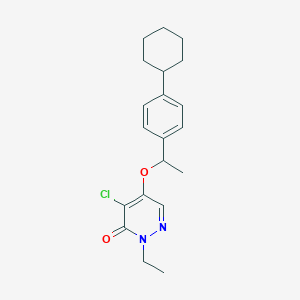
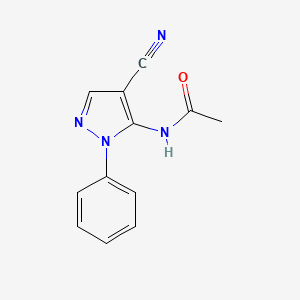
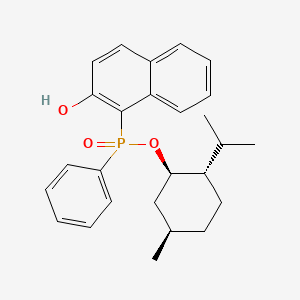
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)

